N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de
Description
N-({1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a structurally complex compound featuring a benzimidazole core substituted with a 2,6-dimethylphenoxyethyl group and a furylcarboxamide moiety. The benzimidazole scaffold is well-documented for its pharmacological versatility, including roles in antiviral, antimicrobial, and kinase inhibition . The 2,6-dimethylphenoxy group is a recurring motif in bioactive molecules, often enhancing metabolic stability and target affinity .
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-16-7-5-8-17(2)22(16)29-14-12-26-19-10-4-3-9-18(19)25-21(26)15-24-23(27)20-11-6-13-28-20/h3-11,13H,12,14-15H2,1-2H3,(H,24,27) |
InChI Key |
RCLXFCLOIPGUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furylcarboxamide Moiety: The final step involves the reaction of the intermediate with 2-furoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles like alkyl halides, bases like potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound can be used to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The furan ring and dimethylphenoxyethyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs with 2,6-Dimethylphenoxy Groups
The 2,6-dimethylphenoxy moiety is critical in several pharmacologically active compounds:
Functional Analog: Benzimidazole Derivatives
Benzimidazole-based drugs are widely explored:
- Dibenzimidazoles (e.g., Albendazole): Anthelmintic agents targeting tubulin. The target compound’s substitution pattern diverges significantly, favoring CNS or kinase targeting over antiparasitic activity .
Pharmacokinetic and Physicochemical Comparison
- Lipophilicity: The 2,6-dimethylphenoxy group increases logP compared to unsubstituted phenoxy analogs, enhancing membrane permeability .
- Metabolic Stability : The benzimidazole core may confer resistance to oxidative metabolism relative to simpler heterocycles (e.g., triazoles in ) .
Research Implications and Gaps
- Anticonvulsant Potential: Structural parallels to ’s aminoalkanols suggest the target compound should be screened in seizure models (e.g., maximal electroshock) .
- Kinase Inhibition : The benzimidazole-furylcarboxamide architecture warrants profiling against kinase panels (e.g., JAK2, EGFR) .
- Toxicity Risks: The 2,6-dimethylphenoxy group is associated with hepatotoxicity in some analogs (e.g., pesticide metabolites), necessitating hepatic safety studies .
Biological Activity
N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide, with CAS number 920114-63-2, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 389.4 g/mol. It features a benzimidazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
| Property | Value |
|---|---|
| CAS Number | 920114-63-2 |
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit notable antimicrobial activity. For instance, a study demonstrated that similar benzimidazole compounds showed moderate to potent inhibition against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli at concentrations ranging from 256 to 512 μg/mL . The presence of the dimethylphenoxy group in our compound may enhance its interaction with biological targets, leading to improved efficacy against pathogens.
Case Study: Antimicrobial Evaluation
In a comparative study of benzimidazole derivatives, it was found that modifications to the benzimidazole structure significantly affected their antimicrobial potency. The compound under discussion was evaluated alongside known antifungal agents against Candida species, showing promising results in inhibiting fungal growth .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide have been shown to induce apoptosis in cancer cells through various pathways.
Research Findings
A study highlighted that certain benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest. The incorporation of the furylcarboxamide moiety is hypothesized to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This activity can be particularly beneficial in treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
